N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine

Catalog No.
S8148237
CAS No.
M.F
C12H16FNO2
M. Wt
225.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-...

Product Name

N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)oxan-4-amine

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

InChI

InChI=1S/C12H16FNO2/c1-15-12-3-2-10(8-11(12)13)14-9-4-6-16-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

NBPCCTCGAFYFGS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC2CCOCC2)F

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCOCC2)F

N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is a chemical compound characterized by its unique structure that includes a tetrahydropyran ring and a substituted phenyl group. The presence of a fluorine atom and a methoxy group on the phenyl ring contributes to its chemical properties, making it an interesting candidate for various chemical and biological applications. The compound is a derivative of tetrahydropyran, which is known for its prevalence in natural products and pharmaceuticals.

  • Oxidation: The compound can be oxidized to form oxides or other oxidized derivatives, potentially leading to ketones or carboxylic acids.
  • Reduction: It can be reduced to yield alcohols or amines, depending on the reducing agents used.
  • Substitution: The fluorine and methoxy groups can participate in substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that compounds with similar structures may exhibit biological activity, particularly against various pathogens. For instance, related compounds have been investigated for their potential to inhibit Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The unique combination of functional groups in N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine may influence its interaction with biological targets, potentially leading to therapeutic applications .

The synthesis of N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves several steps:

  • Preparation of Starting Materials: The synthesis often begins with 3-fluoro-4-methoxybenzaldehyde.
  • Formation of Tetrahydropyran Ring: This involves cyclization reactions where aldehyde groups are reduced and subsequently cyclized to form the tetrahydropyran structure.
  • Final Product Isolation: The product is purified through crystallization or chromatography to achieve the desired purity level.

In industrial settings, methods may include batch or continuous processing to optimize yields and reduce impurities .

N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine has potential applications in:

  • Medicinal Chemistry: As a precursor in drug development due to its biological activity.
  • Chemical Research: Serving as a building block in the synthesis of more complex organic molecules.
  • Material Science: Utilized in the production of specialty chemicals and materials .

Studies on the interactions of N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine with biological systems are essential for understanding its mechanism of action. It may interact with specific receptors or enzymes, modulating biochemical pathways crucial for therapeutic effects. Ongoing research is likely focused on elucidating these interactions to assess its potential in treating diseases such as tuberculosis .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.11650692 g/mol

Monoisotopic Mass

225.11650692 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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